molecular formula C6H9N3O2 B3377957 4-(1H-1,2,3-triazol-1-yl)butanoic acid CAS No. 1369016-84-1

4-(1H-1,2,3-triazol-1-yl)butanoic acid

Cat. No.: B3377957
CAS No.: 1369016-84-1
M. Wt: 155.15
InChI Key: WFDZPCVPOXGSBW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)butanoic acid is an organic compound featuring a triazole ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment to Butanoic Acid: The triazole ring is then linked to a butanoic acid chain through various coupling reactions, such as esterification followed by hydrolysis.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Butanol or butanal derivatives.

    Substitution: Triazole-substituted butanoic acid derivatives.

Chemistry:

    Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.

    Materials Science: Used in the synthesis of polymers and coordination compounds with unique properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

    Bioconjugation: The triazole ring facilitates the attachment of biomolecules, aiding in the development of bioconjugates for therapeutic and diagnostic purposes.

Industry:

    Corrosion Inhibitors: The compound can be used in formulations to prevent metal corrosion.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a different triazole isomer.

    4-(1H-1,2,3-triazol-1-yl)propanoic acid: Shorter carbon chain.

    4-(1H-1,2,3-triazol-1-yl)pentanoic acid: Longer carbon chain.

Uniqueness: 4-(1H-1,2,3-triazol-1-yl)butanoic acid is unique due to the specific positioning of the triazole ring and the length of the butanoic acid chain, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

4-(triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDZPCVPOXGSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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